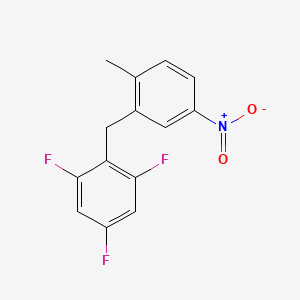
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 'TFNB' and is a member of the nitrobenzene family of compounds. TFNB is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
作用機序
The mechanism of action of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is not fully understood. However, it is believed that the compound interacts with electron-donating molecules, such as organic semiconductors, through pi-pi stacking interactions. This interaction results in the formation of charge transfer complexes, which can enhance the electron-transporting properties of the compound.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant adverse effects on human health.
実験室実験の利点と制限
One of the main advantages of using 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene in lab experiments is its excellent electron-transporting properties. This makes it a potential candidate for use in various organic electronic devices. However, the compound is relatively expensive and can be difficult to synthesize in large quantities. Additionally, the compound is insoluble in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene. One area of research is the development of new synthetic methods to produce the compound in larger quantities and at a lower cost. Another area of research is the exploration of the compound's potential applications in other areas, such as catalysis and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is a unique compound with potential applications in various fields of scientific research. Its excellent electron-transporting properties make it a potential candidate for use in organic electronic devices, while its potential applications in catalysis and energy storage are also being explored. Further research is needed to fully understand the compound's mechanism of action and potential impact on human health and the environment.
合成法
The synthesis of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene involves the reaction of 2-methyl-5-nitrobenzyl chloride with 1,3,5-trifluorobenzene in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of organic electronics. TFNB has been found to exhibit excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). TFNB has also been studied for its use in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
特性
IUPAC Name |
1,3,5-trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-2-3-11(18(19)20)4-9(8)5-12-13(16)6-10(15)7-14(12)17/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCIWLSXDZLJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5545853 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)

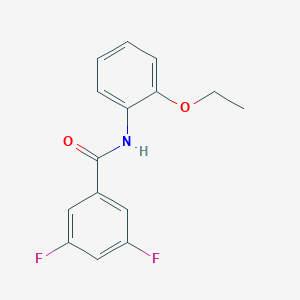
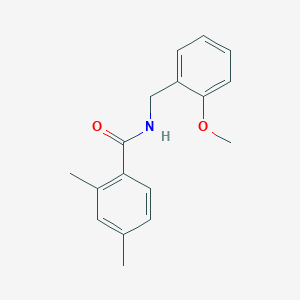
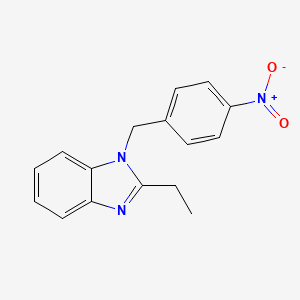
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
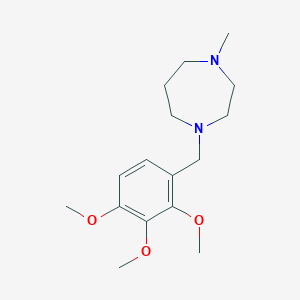
![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)


